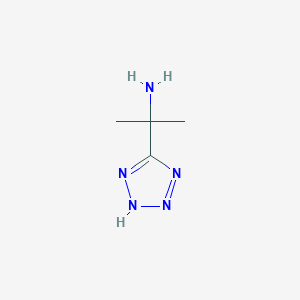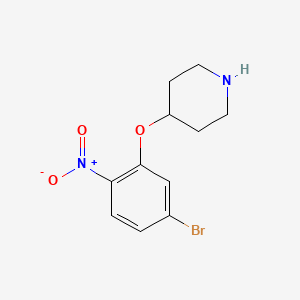
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Vue d'ensemble
Description
“2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” is a chemical compound . It is related to the class of compounds known as tetrazoles . Tetrazoles are a group of five-membered heterocyclic compounds containing four nitrogen atoms .
Synthesis Analysis
The synthesis of tetrazole compounds, including “this compound”, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles to give 1H-tetrazoles . This reaction can proceed readily in water with zinc salts as catalysts . Another method involves the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The exact structure would depend on the specific synthesis method and conditions used.Chemical Reactions Analysis
Tetrazole compounds, including “this compound”, can undergo various chemical reactions . For example, they can react with amines, triethyl orthoformate, and sodium azide to form 1-substituted 1H-1,2,3,4-tetrazole compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques . For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Applications De Recherche Scientifique
Photodegradation Studies
Tetrazole derivatives such as bis(1H-tetrazol-5-yl)amine (H2BTA) have been studied for their photodegradation under solar simulating conditions, indicating their relevance in environmental science for the degradation of energetic materials in aquatic environments. These studies help understand the natural attenuation of these chemicals in water, contributing to environmental safety protocols (Halasz, Hawari, & Perreault, 2020).
Synthesis and Catalysis
Research has explored the facile synthesis of tetrazole compounds through catalyzed reactions, highlighting their application in creating compounds with potential agrochemical activities. These synthetic pathways contribute to the broader field of synthetic organic chemistry, offering insights into generating tetrazole-based compounds efficiently (Su, Hong, Shan, & Zhang, 2006).
Applications in Energetic Materials
Nitrogen-rich tetrazole compounds have been synthesized for potential use in gas generators, showcasing their significance in materials science, especially in creating high-energy materials for defense and aerospace applications. This research underscores the utility of tetrazole derivatives in developing new materials with high energy density (Srinivas, Ghule, & Muralidharan, 2014).
Ligand Chemistry
Tetrazole-based ligands have been synthesized for their applications in coordination chemistry, forming complexes with metals such as Ni(II) and Zn(II). These complexes are studied for their potential in biomedical applications, including antioxidant activities and DNA cleavage studies, indicating the versatility of tetrazole derivatives in creating bioactive materials (Babu, Rao, Krishna, Mustafa, & Rao, 2017).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .
Mode of Action
The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
The wide range of biological activities associated with tetrazoles suggests that they can have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s tetrazole ring structure allows it to participate in hydrogen bonding and π-π interactions, which are essential for its binding to target biomolecules. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and oxidoreductases, modulating their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, the compound affects gene expression by binding to transcription factors and altering their activity, resulting in upregulation or downregulation of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s tetrazole ring enables it to form stable complexes with metal ions, which are crucial for its biological activity . By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic functions, thereby modulating metabolic pathways and cellular processes . Furthermore, the compound’s interaction with transcription factors leads to changes in gene expression, affecting various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents or acidic environments . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s tetrazole ring structure allows it to participate in redox reactions, influencing the activity of oxidoreductases and other metabolic enzymes . Additionally, this compound can modulate the levels of key metabolites, such as ATP and NADH, affecting cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature allows it to be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
2-(2H-tetrazol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-4(2,5)3-6-8-9-7-3/h5H2,1-2H3,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOYTARNYBSMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-69-7 | |
| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)






![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)

